n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide
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Overview
Description
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: is an organic compound that belongs to the class of acetamides This compound features a thiophene ring substituted with a chlorine atom and a sec-butyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide typically involves the following steps:
Formation of the thiophene derivative: The starting material, 5-chlorothiophene, is reacted with a suitable alkylating agent to introduce the sec-butyl group.
Thioether formation: The resulting thiophene derivative is then treated with a thiol compound to form the thioether linkage.
Acetamide formation: Finally, the thioether derivative is reacted with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for This compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring and the acetamide moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
n-(Sec-butyl)-2-(((5-chlorothiophen-2-yl)methyl)thio)acetamide: can be compared with other acetamide derivatives and thiophene-containing compounds:
Similar Compounds:
Uniqueness
The unique combination of the sec-butyl group, the 5-chlorothiophene ring, and the acetamide moiety in This compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClNOS2 |
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Molecular Weight |
277.8 g/mol |
IUPAC Name |
N-butan-2-yl-2-[(5-chlorothiophen-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C11H16ClNOS2/c1-3-8(2)13-11(14)7-15-6-9-4-5-10(12)16-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI Key |
QAJFOTGTRGKZDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CSCC1=CC=C(S1)Cl |
Origin of Product |
United States |
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